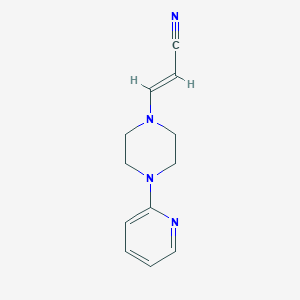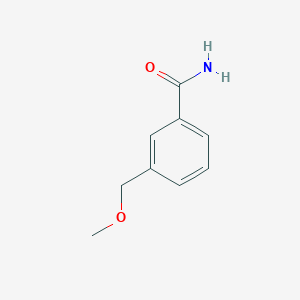![molecular formula C11H18N2O2 B7554192 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide, also known as CAMAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAMAA belongs to the class of acylamide compounds and has been shown to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting viral replication and blocking the entry of viruses into host cells. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit viral replication and reduce inflammation, as mentioned above. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
実験室実験の利点と制限
One of the main advantages of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide for lab experiments is its potent antiviral activity. This makes it a useful tool for studying viral replication and the mechanisms of viral entry into host cells. Additionally, this compound's antitumor and anti-inflammatory properties make it a valuable compound for studying cancer and inflammatory diseases. However, one limitation of this compound is that it can be difficult to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases in animal models and clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on cellular pathways and signaling cascades.
合成法
The synthesis of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide involves the reaction of cyclohexylideneacetic acid with methylamine, followed by acylation with acetic anhydride. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. The overall reaction scheme is shown below:
科学的研究の応用
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the key areas of research has been its antiviral activity. Studies have shown that this compound exhibits potent antiviral activity against a range of viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus (HIV). This compound has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
2-[(2-cyclohexylideneacetyl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(8-10(12)14)11(15)7-9-5-3-2-4-6-9/h7H,2-6,8H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJHEALNIRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C(=O)C=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)

![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)
![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)

![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)

![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)
